molecular formula C23H19NO6S2 B11585532 N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide

N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide

Cat. No.: B11585532
M. Wt: 469.5 g/mol
InChI Key: WUZRNWNQZWDVID-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide is a complex organic compound with a molecular formula of C22H17NO6S2 This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a benzoxathiol ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide typically involves multiple steps, including the formation of the benzoxathiol ring and the subsequent attachment of the ethoxyphenyl and phenylacetamide groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxathiol ring or the ethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl and benzoxathiol derivatives, such as:

  • N-[(4-methoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide
  • N-[(4-chlorophenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide

Uniqueness

N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, may contribute to its enhanced solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C23H19NO6S2

Molecular Weight

469.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide

InChI

InChI=1S/C23H19NO6S2/c1-2-29-18-9-11-19(12-10-18)32(27,28)24(22(25)14-16-6-4-3-5-7-16)17-8-13-20-21(15-17)31-23(26)30-20/h3-13,15H,2,14H2,1H3

InChI Key

WUZRNWNQZWDVID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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